N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
CAS No.:
Cat. No.: VC18079792
Molecular Formula: C17H21ClN4O5
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21ClN4O5 |
|---|---|
| Molecular Weight | 396.8 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C17H20N4O5.ClH/c18-5-6-19-15(23)9-26-11-1-2-12-10(7-11)8-21(17(12)25)13-3-4-14(22)20-16(13)24;/h1-2,7,13H,3-6,8-9,18H2,(H,19,23)(H,20,22,24);1H |
| Standard InChI Key | XLFTUGORBJQVEU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Compound A is a synthetic small molecule with the molecular formula C₁₇H₂₁ClN₄O₅ and a molecular weight of 396.8 g/mol. Its IUPAC name reflects its complex structure: N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide hydrochloride. Key structural features include:
-
A 2,6-dioxopiperidin-3-yl moiety, which binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex.
-
An isoindolinone core linked to an acetamide-ethylamine group, enabling conjugation to target protein ligands .
-
A hydrochloride salt formulation to enhance solubility and stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁ClN₄O₅ | |
| Molecular Weight | 396.8 g/mol | |
| SMILES Notation | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCN.Cl | |
| Solubility | Soluble in polar solvents (e.g., DMSO) |
Mechanism of Action in PROTAC Technology
Compound A functions as a CRBN-recruiting ligand-linker in PROTACs. Its mechanism involves:
-
E3 Ligase Binding: The 2,6-dioxopiperidine (thalidomide-derived) moiety engages CRBN, a substrate receptor of the E3 ubiquitin ligase complex .
-
Target Protein Recruitment: The linker region connects to a target protein ligand (e.g., a kinase inhibitor), enabling the formation of a ternary complex .
-
Ubiquitination and Degradation: The proteasome recognizes ubiquitinated targets, leading to their degradation .
Key Advantages:
-
Catalytic Activity: PROTACs degrade proteins substoichiometrically, overcoming resistance mutations in targets like kinases .
-
Tissue Penetration: The compact molecular design of Compound A enhances bioavailability compared to bulkier linkers .
Synthesis and Optimization
The synthesis of Compound A involves multi-step organic reactions:
Step 1: Formation of the Isoindolinone Core
Reaction of 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione with tert-butyl bromoacetate in dimethylformamide (DMF) yields the tert-butyl-protected intermediate .
Step 2: Deprotection and Amide Coupling
Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, followed by coupling with 2-aminoethylamine hydrochloride to form the final product .
Table 2: Synthetic Yield and Purity
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | tert-Butyl bromoacetate | 28% | >95% |
| 2 | TFA, 2-aminoethylamine | 90% | >98% |
Research Applications and Findings
Antiviral Applications
In a landmark study, Compound A was used to degrade HIV-1 Nef, a viral protein that downregulates CD4 and MHC-I in host cells. PROTACs incorporating Compound A restored CD4 expression by 80% in vitro and blocked viral replication .
Oncology
Compound A-based PROTACs demonstrated efficacy against EML4-ALK fusion proteins in non-small cell lung cancer (NSCLC). Unlike ATP-competitive inhibitors (e.g., lorlatinib), these degraders overcame resistance mutations (e.g., L1196M/G1202R) with DC₅₀ values of <10 nM .
Pharmacokinetics
Despite its potency, Compound A derivatives face challenges:
-
Oral Bioavailability: Early analogs showed <1% bioavailability due to poor intestinal absorption .
-
Hemolysis Risk: Certain linkers induced RBC lysis at concentrations >10 μM, necessitating structural optimization .
Future Directions
-
Linker Engineering: Introducing polar groups (e.g., piperazine) may improve solubility and reduce hemolysis .
-
In Vivo Studies: Testing Compound A in xenograft models will validate its therapeutic potential .
-
Expanded Targets: Applications in neurodegenerative diseases (e.g., tau protein degradation) are under exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume